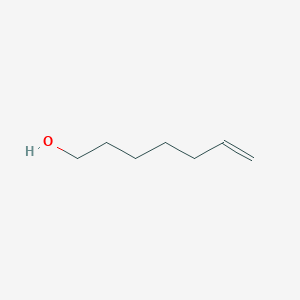

6-Hepten-1-ol

描述

属性

IUPAC Name |

hept-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULDTPDHIRNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337504 | |

| Record name | 6-Hepten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4117-10-6 | |

| Record name | 6-Hepten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hept-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 6-Hepten-1-ol (CAS No: 4117-10-6), a versatile unsaturated alcohol with applications in the fragrance, flavor, and fine chemical industries.[1][2] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors that utilize this compound.

Core Physicochemical Properties

This compound is a colorless to almost colorless clear liquid with a characteristic floral and green odor.[1][2][3] Its unique structure, featuring a terminal double bond and a primary alcohol functional group, makes it a valuable intermediate in organic synthesis.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value | Reference |

| Molecular Formula | C7H14O | [1][3][4][5][6][7] |

| IUPAC Name | hept-6-en-1-ol | [7][8][9] |

| CAS Number | 4117-10-6 | [1][4][5][6][7][8][10][11] |

| InChI Key | UFULDTPDHIRNGS-UHFFFAOYSA-N | [5][8][9] |

| SMILES | C=CCCCCCO | [3][5][7][8][9] |

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [1][3][4][5][7][8][10] |

| Density | 0.850 g/cm³ | [1][12] |

| Boiling Point | 112 - 114 °C at 69 mmHg; 153.1±9.0 °C at 760 mmHg | [1][4][5][12] |

| Melting Point | 26°C (estimate) | [6][12] |

| Refractive Index | 1.4380 to 1.4420 | [1][12] |

| Flash Point | 57.7 °C | [6][9] |

| Vapor Pressure | 1.26 mmHg at 25°C | [6][9] |

| pKa | 15.19±0.10 (Predicted) | [6][12] |

| Solubility | Slightly soluble in water; soluble in DMSO, ethanol, and ether. | [2][13] |

Experimental Protocols

While specific experimental documentation for this compound is not publicly available, the following are standard methodologies for determining the key physicochemical properties of a liquid organic compound such as this.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using a simple distillation apparatus. The sample is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For boiling points at reduced pressure, a vacuum pump is connected to the system, and the pressure is monitored with a manometer.

Determination of Density

The density of a liquid can be determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is determined by filling it with a liquid of known density, such as water, and weighing it. The density of the sample is then calculated by dividing its mass by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement. A few drops of the liquid sample are placed on the prism of the refractometer. Light is passed through the sample, and the user looks through the eyepiece to see a light and a dark field. The knob on the side of the instrument is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. For further information, researchers are encouraged to consult the referenced materials and conduct their own experimental verification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:4117-10-6 | Chemsrc [chemsrc.com]

- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. hept-6-en-1-ol [chembk.com]

- 7. Hept-6-en-1-ol | C7H14O | CID 543123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (4117-10-6)|High Purity|For Research [benchchem.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 4117-10-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound CAS#: 4117-10-6 [chemicalbook.com]

- 13. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 6-Hepten-1-ol (CAS Number: 4117-10-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 6-Hepten-1-ol (CAS: 4117-10-6), an important intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1][2] This document outlines its physicochemical properties, detailed experimental protocols for its analysis, and visual representations of its synthesis and analytical workflows.

Core Physicochemical Properties

This compound is a colorless liquid with a floral and green odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4117-10-6 | [3][4][5] |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [6] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 113°C at 69 mmHg | [4] |

| Density | 0.85 g/cm³ | [4] |

| Refractive Index | Not Available | |

| Flash Point | 57.7°C | [4] |

| Purity | >96.0% (GC) | [5] |

Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction between allylmagnesium chloride and 4-bromo-1-butanol (B1194514) in the presence of a lithium tetrachlorocuprate catalyst.[7] The reaction is typically carried out in anhydrous tetrahydrofuran (B95107) at 0°C.[7]

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocols for Characterization

A comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and purity.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a liquid chemical sample like this compound.

Caption: General workflow for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

Predicted NMR Spectral Data Visualization

The following diagram illustrates the expected correlations in the ¹H and ¹³C NMR spectra of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:4117-10-6 | Chemsrc [chemsrc.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound 4117-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Hept-6-en-1-ol | C7H14O | CID 543123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hept-6-en-1-ol [chembk.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hepten-1-ol is a valuable unsaturated alcohol utilized as an intermediate in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[1] A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in drug development where bioavailability and shelf-life are critical. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines experimental protocols for their determination, and discusses potential degradation pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.850 g/cm³ | [1] |

| Boiling Point | 112 - 114 °C at 69 mmHg | [1] |

| Flash Point | 57.7 °C | [3] |

| Refractive Index | 1.440 | [1] |

| LogP (Predicted) | 1.835 | [3] |

Solubility Profile

Aqueous Solubility

The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding with water, while the seven-carbon aliphatic chain is nonpolar and hydrophobic. As the length of the carbon chain in alcohols increases, the hydrophobic character becomes more dominant, leading to a decrease in water solubility. For instance, the solubility of heptanol (B41253) (the saturated analog of this compound) in water is approximately 0.1 g/100 mL. It is therefore predicted that this compound will have a similar low solubility in water.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be miscible with a wide range of common organic solvents. This is due to the nonpolar nature of its carbon backbone.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Polarity | Predicted Solubility |

| Water | Polar | Low |

| Methanol | Polar | Miscible |

| Ethanol | Polar | Miscible |

| Acetone | Polar aprotic | Miscible |

| Dichloromethane | Nonpolar | Miscible |

| Diethyl Ether | Nonpolar | Miscible |

| Toluene | Nonpolar | Miscible |

| Hexane | Nonpolar | Miscible |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Separation: Cease agitation and allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the withdrawn sample to remove any suspended solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

The stability of this compound is a critical parameter, particularly for applications in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The presence of a terminal double bond and a primary alcohol functional group suggests potential susceptibility to oxidation, isomerization, and other degradation pathways.

General Stability and Storage

For general laboratory use, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] For long-term storage and to maintain purity, refrigeration (0-8 °C) is advised.[1] Stock solutions of similar compounds are often stored at -20°C for one month or -80°C for six months.[4]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that should be investigated in forced degradation studies.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The double bond is also susceptible to oxidation, potentially forming an epoxide.

-

Isomerization: The terminal double bond could potentially migrate to internal positions under acidic or basic conditions.

-

Photodegradation: Exposure to UV or visible light may induce radical-mediated reactions.

-

Thermal Degradation: At elevated temperatures, dehydration or polymerization could occur.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at room temperature and elevated temperature.

-

Basic: e.g., 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: e.g., 60°C in the dark.

-

Photolytic: Exposure to UV and visible light in a photostability chamber.

-

-

Time Points: Sample the stressed solutions at various time points.

-

Analysis: Analyze the samples using a suitable stability-indicating method, such as:

-

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): To separate and quantify the parent compound and degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.

-

-

Data Evaluation:

-

Determine the rate of degradation under each condition.

-

Identify and characterize the major degradation products.

-

Develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradation products.

-

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound and provided a framework for the experimental determination of these crucial properties. While quantitative data is limited, the provided estimates and detailed experimental protocols will enable researchers, scientists, and drug development professionals to effectively handle, formulate, and analyze this important chemical intermediate. The outlined forced degradation studies are particularly critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hept-6-en-1-ol | C7H14O | CID 543123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Preliminary Studies in the Synthesis of 6-Hepten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies into the synthesis of 6-hepten-1-ol, a versatile unsaturated alcohol.[1][2] As a valuable intermediate in organic synthesis, this compound finds applications in the production of fine chemicals, pharmaceuticals, and fragrances. This document outlines and compares various synthetic routes, providing detailed experimental protocols for key reactions and summarizing quantitative data to aid in methodological selection and optimization.

Synthetic Strategies and Quantitative Comparison

Several synthetic pathways have been explored for the preparation of this compound. The primary approaches involve the formation of the C7 backbone through carbon-carbon bond-forming reactions, functional group transformations, or a combination thereof. The selection of a particular route may be guided by factors such as the availability of starting materials, desired yield and purity, and scalability.

The following table summarizes the key synthetic methods and their reported yields.

| Starting Material(s) | Synthetic Method | Key Reagents | Reported Yield (%) | Reference(s) |

| 1,6-Dibromohexane (B150918) | Elimination & Nucleophilic Substitution | Potassium tert-butoxide, then subsequent reaction | 79 (for 6-bromo-1-hexene) | [3] |

| 1-Bromo-3-chloropropane (B140262) & Allylmagnesium bromide | Grignard Coupling | Mg, 1-bromo-3-chloropropane | 82-90 (for 6-chloro-1-hexene) | [2] |

| 1,6-Heptadiene (B165252) | Hydroboration-Oxidation | 9-Borabicyclo[3.3.1]nonane (9-BBN), H₂O₂, NaOH | ~90 (analogous reactions) | [1][4] |

| 6-Heptenoic Acid / Ester | Reduction | Lithium aluminum hydride (LiAlH₄) | Not specified for this substrate | [5] |

| Allyl Bromide & Ethylene (B1197577) Oxide | Grignard Reaction | Mg, Ethylene oxide | Variable, potential for side reactions | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Synthesis of 6-Halo-1-hexene Precursors

A common strategy for synthesizing this compound involves the preparation of a 6-halo-1-hexene intermediate, which can then be converted to the desired alcohol.

a) Synthesis of 6-Bromo-1-hexene (B1265582) from 1,6-Dibromohexane [3]

This method involves the selective elimination of one bromine atom to form the terminal alkene.

-

Materials: 1,6-dibromohexane, potassium tert-butoxide, anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, saturated brine solution, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of 1,6-dibromohexane (1 eq.) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 eq.) in portions over 30 minutes under an argon atmosphere.

-

Stir the reaction mixture under reflux for 16 hours.

-

Cool the mixture to room temperature and quench with deionized water.

-

Dilute the mixture with diethyl ether and separate the organic and aqueous layers.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel flash column chromatography using petroleum ether as the eluent to obtain 6-bromo-1-hexene.

-

-

Yield: 79%

b) Synthesis of 6-Chloro-1-hexene (B1581537) from 1-Bromo-3-chloropropane and Allylmagnesium Bromide [2]

This Grignard coupling reaction provides a high-yield route to 6-chloro-1-hexene.

-

Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether, anhydrous tetrahydrofuran (THF), 1-bromo-3-chloropropane.

-

Procedure:

-

Prepare allylmagnesium bromide by adding a solution of allyl bromide in dry diethyl ether to a stirred suspension of excess magnesium turnings in diethyl ether under a nitrogen atmosphere.

-

After the formation of the Grignard reagent, exchange the solvent from diethyl ether to THF by distillation and addition of dry THF.

-

To the stirred THF solution of allylmagnesium bromide heated at 50-60°C, add pure 1-bromo-3-chloropropane at a rate sufficient to maintain a gentle reflux.

-

After the addition is complete, continue to boil the mixture for 1 hour and then cool.

-

Carefully quench the excess Grignard reagent by the slow addition of water.

-

Separate the organic layer, and distill the residue to obtain 6-chloro-1-hexene.

-

-

Yield: 82%

Synthesis of this compound via Hydroboration-Oxidation of 1,6-Heptadiene

This two-step process offers a highly regioselective method for the anti-Markovnikov hydration of the terminal double bond of 1,6-heptadiene. The use of a sterically hindered borane (B79455) reagent like 9-BBN is crucial for selectively reacting with the less substituted terminal alkene.

-

Materials: 1,6-heptadiene, 9-borabicyclo[3.3.1]nonane (9-BBN) in THF, aqueous sodium hydroxide (B78521) (3 M), hydrogen peroxide (30%).

-

Procedure (General):

-

To a solution of 1,6-heptadiene in anhydrous THF under a nitrogen atmosphere, add a solution of 9-BBN in THF at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture to 0°C and slowly add aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide, maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for several hours.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over a drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

-

Expected Yield: Based on analogous reactions with other terminal dienes, yields in the range of 90-95% can be anticipated.[1][4]

Synthesis of this compound via Grignard Reaction

a) From 6-Bromo-1-hexene and Formaldehyde (B43269) (Conceptual)

This approach involves the formation of a Grignard reagent from 6-bromo-1-hexene, followed by its reaction with formaldehyde.

-

Materials: 6-bromo-1-hexene, magnesium turnings, anhydrous diethyl ether or THF, paraformaldehyde or formaldehyde gas, aqueous ammonium (B1175870) chloride or dilute acid.

-

Procedure (Conceptual):

-

Prepare the Grignard reagent by reacting 6-bromo-1-hexene with magnesium turnings in an anhydrous ether solvent.

-

Add a source of formaldehyde (e.g., depolymerized paraformaldehyde or formaldehyde gas) to the Grignard reagent solution at a low temperature (e.g., 0°C).

-

After the reaction is complete, quench the reaction mixture by the addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

-

b) From Allylmagnesium Bromide and Ethylene Oxide (Conceptual)

The reaction of a Grignard reagent with an epoxide is a classic method for alcohol synthesis. However, the reaction of allylmagnesium bromide with ethylene oxide can be complex, with the potential for side reactions.[6]

-

Materials: Allyl bromide, magnesium turnings, anhydrous diethyl ether, ethylene oxide, aqueous ammonium chloride or dilute acid.

-

Procedure (Conceptual):

-

Prepare allylmagnesium bromide in anhydrous diethyl ether.

-

Introduce ethylene oxide (as a gas or a cooled solution in an inert solvent) to the Grignard reagent solution at a low temperature.

-

After the reaction, perform an aqueous workup with a mild acid to hydrolyze the magnesium alkoxide.

-

Isolate and purify the this compound from the reaction mixture.

-

Synthesis of this compound via Reduction of a 6-Heptenoic Acid Derivative

The reduction of a carboxylic acid or its ester to a primary alcohol is a fundamental transformation, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials: Methyl 6-heptenoate (or 6-heptenoic acid), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, water, aqueous sodium hydroxide.

-

Procedure (General):

-

To a stirred suspension of LiAlH₄ in an anhydrous ether solvent under a nitrogen atmosphere, add a solution of the 6-heptenoic acid derivative dropwise at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with an ether solvent.

-

Dry the combined organic filtrates and concentrate under reduced pressure.

-

Purify the resulting alcohol by distillation.

-

Reaction Pathways and Experimental Workflows

Visualizing the reaction sequences and experimental setups can aid in understanding the synthetic processes.

Caption: Workflow for the synthesis of 6-bromo-1-hexene.

Caption: Synthesis of 6-chloro-1-hexene via Grignard coupling.

References

Unveiling 6-Hepten-1-ol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hepten-1-ol, a volatile organic compound with a characteristic green and slightly fruity aroma, has garnered interest in various scientific disciplines, from flavor and fragrance chemistry to the study of semiochemicals. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its isolation and identification, and an examination of its known, albeit limited, biological signaling roles. While the precise historical details of its initial discovery remain nuanced, its identification in various plant species has been well-documented through modern analytical techniques.

Discovery

The exact historical record of the first synthesis or isolation of this compound is not prominently documented in readily available scientific literature. Its identification is more closely tied to the broader advancements in the analysis of volatile compounds from natural sources. The development and refinement of techniques such as gas chromatography-mass spectrometry (GC-MS) have enabled the identification of numerous previously uncharacterized components of essential oils and plant volatiles, including this compound.

Natural Occurrence

This compound has been identified as a natural volatile compound in a limited number of plant species. Its presence contributes to the characteristic aroma profiles of these plants. The concentration of this compound can vary depending on the plant species, cultivar, and the specific part of the plant analyzed.

Quantitative Data on Natural Occurrence

The following table summarizes the reported quantitative data for the presence of this compound in various natural sources. It is important to note that the concentration of volatile compounds can be influenced by factors such as ripeness, environmental conditions, and the extraction method used.

| Natural Source | Plant Part | Concentration/Relative Abundance | Reference |

| Kiwifruit (Actinidia arguta) | Fruit | Detected as a volatile compound | [1][2] |

| Korean Thistle (Cirsium setidens) | Aerial Parts | Identified in essential oil | [3][4] |

Further research is required to establish the precise concentrations in these and other potential natural sources.

Experimental Protocols

The isolation and identification of this compound from natural sources primarily rely on the analysis of volatile organic compounds. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Protocol for HS-SPME-GC-MS Analysis of this compound in Plant Material

This protocol provides a general framework for the analysis of this compound. Optimization of parameters may be necessary depending on the specific plant matrix.

Objective: To extract, separate, and identify this compound from a plant sample.

Materials:

-

Fresh or properly stored plant material (e.g., fruit pulp, leaves)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (e.g., 2-octanol, for quantification)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of homogenized plant material (e.g., 2-5 g) into a 20 mL headspace vial.

-

Add a known amount of internal standard solution.

-

Add a specific amount of NaCl (e.g., 1 g) to increase the ionic strength of the sample matrix and enhance the release of volatile compounds.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) for a specific time (e.g., 2-5 minutes) in splitless mode.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with spectral libraries (e.g., NIST, Wiley).

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Signaling Pathways and Logical Relationships

Currently, there is a significant gap in the scientific literature regarding the specific involvement of this compound in defined signaling pathways within plants or as a semiochemical in insect communication. While it is plausible that as a volatile organic compound, it could play a role in plant-insect interactions (e.g., attracting pollinators or herbivores), concrete evidence and elucidated pathways are lacking.

The biosynthesis of this compound in plants is likely derived from the fatty acid or lipid metabolism pathways, though the specific enzymatic steps have not been detailed.

To illustrate the general workflow for its analysis, a logical relationship diagram is provided below.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound found in certain plant species, contributing to their aromatic profiles. While its initial discovery is not clearly chronicled, modern analytical techniques, particularly HS-SPME-GC-MS, have enabled its identification and quantification. The provided experimental protocol offers a robust methodology for its analysis in plant matrices. A significant area for future research lies in elucidating the biosynthetic pathway of this compound and investigating its potential role in biological signaling, particularly in the context of plant-insect interactions. Such studies would not only enhance our fundamental understanding of plant biochemistry but could also have applications in the development of novel flavors, fragrances, and semiochemical-based pest management strategies.

References

Theoretical Insights into the Conformational Landscape of 6-Hepten-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure and conformational preferences of 6-hepten-1-ol. The document delves into the computational methodologies employed to investigate its structure, presents key quantitative data, and visualizes the underlying principles governing its conformational behavior. This information is crucial for understanding its physicochemical properties and potential interactions in various chemical and biological systems.

Introduction

This compound is a bifunctional organic molecule featuring a terminal hydroxyl group and a carbon-carbon double bond. This structure allows for a rich conformational landscape governed by a subtle interplay of intramolecular forces. Understanding the three-dimensional arrangement of its atoms is paramount for predicting its reactivity, spectroscopic properties, and potential as a synthon in organic chemistry and drug design. Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of such flexible molecules, identifying stable conformers and the energy barriers between them.

A key feature influencing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electron cloud of the double bond (OH···π interaction). This non-covalent interaction, though weak, can significantly stabilize certain geometries, influencing the overall shape of the molecule.

Computational Methodology

The theoretical investigation of this compound's structure typically involves a multi-step computational protocol designed to thoroughly explore its conformational space and accurately calculate the properties of the identified conformers.

Conformational Search

A systematic or stochastic conformational search is the initial and critical step. This process aims to identify all possible low-energy structures of the molecule. Common methods include:

-

Systematic Search: This involves the stepwise rotation around each rotatable single bond in the molecule. For a flexible molecule like this compound, this can be computationally expensive but ensures a comprehensive exploration of the conformational space.

-

Stochastic and Molecular Dynamics Methods: Techniques like Monte Carlo simulations or molecular dynamics (MD) can efficiently sample the conformational space by randomly altering the molecular geometry and accepting or rejecting new conformations based on their energy.

Quantum Chemical Calculations

Once a set of initial conformers is generated, their geometries are optimized, and their energies are calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and effective method for such studies due to its balance of accuracy and computational cost.

-

Geometry Optimization: The initial structures are optimized to find the nearest local minimum on the potential energy surface. This process adjusts the bond lengths, bond angles, and dihedral angles to achieve the most stable arrangement for each conformer. A common level of theory for this step is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. The coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set like aug-cc-pVTZ provides highly accurate energies.

Analysis of Intramolecular Interactions

To understand the forces driving the conformational preferences, further analysis of the electron density is often performed.

-

Atoms in Molecules (AIM) Theory: AIM analysis can identify and characterize chemical bonds and other intramolecular interactions, such as hydrogen bonds. The presence of a bond critical point (BCP) between the hydroxyl hydrogen and the π-system of the double bond provides evidence for an OH···π interaction.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the strength of intramolecular interactions by examining the donor-acceptor orbital interactions. For an OH···π interaction, this would involve the interaction between the lone pair orbitals of the oxygen atom and the antibonding π* orbital of the C=C double bond.

Computational Workflow

The logical flow of a theoretical study on the conformational analysis of this compound can be visualized as follows:

Caption: A flowchart illustrating the typical computational workflow for the theoretical study of this compound's structure.

Conformational Analysis of this compound

The flexible seven-carbon chain of this compound gives rise to numerous conformers. The relative stability of these conformers is primarily determined by a balance between steric hindrance, torsional strain, and stabilizing intramolecular interactions, most notably the OH···π interaction.

Theoretical studies on analogous, shorter-chain unsaturated alcohols have shown that conformers allowing for a close approach of the hydroxyl hydrogen to the π-system of the double bond are often among the most stable.[1] This suggests that for this compound, conformers with a "folded" or "cyclic-like" arrangement will be energetically favorable.

Quantitative Structural Data

Table 1: Optimized Geometrical Parameters of a Representative Folded Conformer of this compound

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | ||

| C=C | ~1.34 | |

| C-C (sp3-sp3) | ~1.53 - 1.54 | |

| C-O | ~1.43 | |

| O-H | ~0.97 | |

| H···π (midpoint) | ~2.5 - 2.8 | |

| Bond Angles (°) | ||

| C-C=C | ~122 | |

| C-C-C (sp3) | ~112 - 114 | |

| C-O-H | ~108 | |

| Dihedral Angles (°) | ||

| C-C-C-C (alkyl chain) | gauche (~60°) or anti (~180°) | |

| H-O-C-C | gauche (~60°) |

Table 2: Relative Energies of Representative Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | Folded, with OH···π interaction | 0.00 | High |

| Conf-2 | Extended, linear chain | 1.5 - 3.0 | Moderate |

| Conf-3 | Other gauche/anti combinations | > 3.0 | Low |

Note: The values in these tables are estimates based on theoretical studies of similar unsaturated alcohols and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Signaling Pathways and Logical Relationships

The conformational state of this compound can be viewed as a dynamic equilibrium governed by the relative energies of its conformers. This relationship can be depicted as a simple energy landscape.

Caption: A simplified energy diagram showing the equilibrium between a stable folded conformer and a higher-energy extended conformer of this compound.

Conclusion

The conformational landscape of this compound is complex, with its structure dictated by a fine balance of steric, torsional, and intramolecular hydrogen bonding effects. Theoretical studies, primarily through DFT and ab initio methods, provide invaluable insights into the stable conformers and their relative energies. The presence of a stabilizing OH···π interaction is predicted to favor folded conformations. While specific quantitative data for this compound remains to be extensively published, the methodologies and principles outlined in this guide provide a robust framework for its theoretical investigation. Such studies are essential for a deeper understanding of its chemical behavior and for its potential applications in various scientific and industrial fields.

References

Toxicological Profile of 6-Hepten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data for 6-Hepten-1-ol is limited. This guide provides a comprehensive overview of the available information and supplements it with predictive data based on structurally similar compounds and standardized testing protocols. All information should be interpreted with caution and further testing is recommended for definitive assessment.

Executive Summary

This compound is an unsaturated aliphatic alcohol with the chemical formula C₇H₁₄O. While it has applications in the fragrance and chemical synthesis industries, its toxicological profile is not well-established. This document synthesizes the available safety data for this compound and provides a predictive toxicological assessment based on data from analogous compounds, primarily n-heptanol. The primary identified hazard is serious eye irritation. For most other toxicological endpoints, no specific data is available. This guide also details standardized experimental protocols for key toxicity assessments, as recommended by the Organisation for Economic Co-operation and Development (OECD), to guide future research.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 4117-10-6 | [1] |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 154 - 156 °C | [3] |

| Flash Point | 54 °C | [3] |

| Solubility | No data available |

Toxicological Data

Acute Toxicity

There is no specific data available for the acute oral, dermal, or inhalation toxicity of this compound.[4] The table below includes predictive data based on the structurally similar compound, n-heptanol.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 (this compound) | - | Oral | No data available | Not classified | [4] |

| LD50 (this compound) | - | Dermal | No data available | Not classified | [4] |

| LC50 (this compound) | - | Inhalation | No data available | Not classified | [4] |

| LD50 (n-heptanol) | Rat | Oral | >2000 mg/kg bw | Low toxicity | |

| LD50 (n-heptanol) | Rat | Dermal | >2000 mg/kg bw | Low toxicity | |

| LC50 (n-octanol) | Rat | Inhalation | >5.6 mg/L | Low toxicity |

Skin Corrosion and Irritation

No specific data is available for skin corrosion or irritation of this compound.[4] Structurally similar primary aliphatic alcohols are reported to be slight skin irritants.

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation (this compound) | - | No data available | Not classified | [4] |

| Skin Irritation (n-heptanol) | Animal | Slight irritant | Not classified |

Serious Eye Damage and Eye Irritation

This compound is classified as causing serious eye irritation.[2][4]

| Endpoint | Species | Result | Classification | Reference |

| Eye Irritation (this compound) | - | Causes serious eye irritation | Warning (H319) | [2][4] |

Respiratory and Skin Sensitization

There is no data available to assess the sensitization potential of this compound.[4] However, n-heptanol was found to be a non-sensitizer in human patch tests.

| Endpoint | Species | Result | Classification | Reference |

| Skin Sensitization (this compound) | - | No data available | Not classified | [4] |

| Skin Sensitization (n-heptanol) | Human | Non-sensitizer | Not classified |

Germ Cell Mutagenicity

No data is available on the mutagenic potential of this compound.[4]

Carcinogenicity

There is no data available to assess the carcinogenic potential of this compound.[4]

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.[4]

Specific Target Organ Toxicity (STOT)

There is no data available for single or repeated exposure STOT for this compound.[4]

Metabolism

Specific metabolic pathways for this compound have not been elucidated. However, it is anticipated to follow the general metabolic pathway of primary alcohols. The initial and rate-limiting step is the oxidation to its corresponding aldehyde, catalyzed by alcohol dehydrogenase (ADH) in the cytosol. The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) in the mitochondria. This carboxylic acid can then enter various metabolic pathways. Given the presence of a double bond, additional metabolic steps such as epoxidation by cytochrome P450 enzymes could also occur.[5][6][7][8]

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

The following are summaries of standardized OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity (OECD 401 - Deleted, but principle remains relevant)

-

Objective: To determine the acute oral toxicity of a substance.[9][10]

-

Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals. The animals are observed for up to 14 days for signs of toxicity and mortality.[9]

-

Test Animals: Typically rodents, such as rats or mice.[9]

-

Procedure:

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[9]

Note: OECD TG 401 has been deleted and replaced by alternative methods that use fewer animals, such as the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[11][12][13]

Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.[14][15][16][17]

-

Principle: A single dose of the test substance is applied to the shaved skin of an experimental animal. The treated area is observed for signs of erythema (redness) and edema (swelling).[15]

-

Test Animals: Albino rabbits are the preferred species.[16]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animal.

-

A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[15]

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed and graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[18]

-

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.[17]

Figure 2: Experimental workflow for OECD 404 Acute Dermal Irritation test.

Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.[19][20][21][22]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control.[22]

-

Test Animals: Albino rabbits are the preferred species.[19]

-

Procedure:

-

The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eye is observed and graded for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[22]

-

-

Endpoint: The substance is classified based on the severity and reversibility of the eye lesions.[23]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.[24][25][26][27]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[24][26]

-

Procedure:

-

The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).[25]

-

The mixture is plated on a minimal agar (B569324) medium.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.[26]

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[28]

Conclusion

The toxicological profile of this compound is largely incomplete. The only established hazard is serious eye irritation. Based on data from structurally similar compounds, it is predicted to have low acute toxicity via oral and dermal routes, and to be a slight skin irritant. There is no information on its potential for sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. Further testing according to standardized guidelines is necessary to fully characterize the toxicological properties of this compound and ensure its safe handling and use. The experimental protocols and predictive data presented in this guide serve as a foundation for future toxicological assessments.

References

- 1. This compound | CAS#:4117-10-6 | Chemsrc [chemsrc.com]

- 2. Hept-6-en-1-ol | C7H14O | CID 543123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. med.libretexts.org [med.libretexts.org]

- 8. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. testinglab.com [testinglab.com]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. nucro-technics.com [nucro-technics.com]

- 23. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 24. nib.si [nib.si]

- 25. biosafe.fi [biosafe.fi]

- 26. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 27. The bacterial reverse mutation test | RE-Place [re-place.be]

- 28. catalog.labcorp.com [catalog.labcorp.com]

The Environmental Fate of 6-Hepten-1-ol: A Technical Guide

Introduction

6-Hepten-1-ol (CAS No. 4117-10-6) is an unsaturated aliphatic alcohol with a characteristic floral and green odor.[1] It finds application as a flavoring agent and is a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and agrochemicals.[1] Given its potential for release into the environment during its production, use, and disposal, understanding its environmental fate is crucial for a comprehensive risk assessment. This technical guide summarizes the predicted environmental distribution and persistence of this compound, outlines standard experimental protocols for its assessment, and provides visualizations of key environmental processes.

Predicted Physicochemical Properties and Environmental Distribution

Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI (Estimation Programs Interface) Suite™, are valuable tools for estimating the physicochemical properties and environmental fate of chemicals when experimental data is unavailable.[2][3][4][5] The predicted properties of this compound suggest a moderate potential for mobility in soil and a tendency to partition to the atmosphere.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method | Source |

| Molecular Weight | 114.19 g/mol | --- | [6] |

| Boiling Point | 175.6 °C | EPI Suite™ | EPI Suite™ Prediction |

| Vapor Pressure | 0.15 mmHg at 25°C | EPI Suite™ | EPI Suite™ Prediction |

| Water Solubility | 5,830 mg/L | EPI Suite™ | EPI Suite™ Prediction |

| Log Kow (Octanol-Water Partition Coefficient) | 2.05 | EPI Suite™ | EPI Suite™ Prediction |

| Henry's Law Constant | 1.88 x 10⁻⁵ atm-m³/mole | EPI Suite™ | EPI Suite™ Prediction |

Environmental Fate Pathways

The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Predictive models suggest that this compound is likely to be readily biodegradable. The BIOWIN™ model within EPI Suite™ predicts that the compound will undergo aerobic biodegradation.

Table 2: Predicted Biodegradation of this compound

| Model Prediction | Result | Interpretation | Source |

| Linear Biodegradation Model | Readily Biodegradable | Expected to undergo rapid and ultimate biodegradation in the environment. | EPI Suite™ Prediction |

| Non-Linear Biodegradation Model | Readily Biodegradable | Corroborates the linear model prediction. | EPI Suite™ Prediction |

| MITI Biodegradation Model | Readily Biodegradable | Suggests a high probability of passing the OECD 301C test. | EPI Suite™ Prediction |

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test (I)

This method is a screening test for ready biodegradability in an aerobic aqueous medium.[7][8]

-

Principle: The test substance is incubated in a mineral medium with a mixed population of microorganisms. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.[7]

-

Inoculum: A mixture of activated sludge, soil, and surface water is typically used to ensure a diverse microbial population.

-

Test Conditions: The test is conducted in the dark at a controlled temperature (25 ± 1°C).[7]

-

Measurements: Oxygen consumption is measured using a respirometer. The percentage degradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[7]

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 28-day period.[9][10][11]

Caption: Predicted aerobic biodegradation pathway of this compound.

Photodegradation

The primary route of photodegradation for unsaturated alcohols in the atmosphere is through reaction with hydroxyl (OH) radicals. The AOPWIN™ model predicts a relatively short atmospheric half-life for this compound.

Table 3: Predicted Atmospheric Photodegradation of this compound

| Parameter | Predicted Value | Interpretation | Source |

| OH Radical Reaction Rate Constant | 4.14 x 10⁻¹¹ cm³/molecule-sec | Indicates a rapid reaction with atmospheric OH radicals. | EPI Suite™ Prediction |

| Atmospheric Half-life | 3.1 hours (assuming 1.5 x 10⁶ OH/cm³) | Suggests the compound will not persist in the atmosphere. | EPI Suite™ Prediction |

Experimental Protocol: Atmospheric Degradation Rate Constant Measurement

Determining the rate of reaction with OH radicals typically involves relative rate studies in a smog chamber.

-

Principle: The test substance and a reference compound with a known OH radical reaction rate constant are introduced into a smog chamber. OH radicals are generated (e.g., by photolysis of methyl nitrite), and the decay of both the test and reference compounds is monitored over time.

-

Analytical Methods: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is commonly used to measure the concentrations of the compounds.

-

Calculation: The rate constant for the test substance is calculated relative to the known rate constant of the reference compound.

Caption: Predicted atmospheric degradation pathway of this compound.

Hydrolysis

Due to the absence of hydrolyzable functional groups, such as esters or amides, this compound is not expected to undergo hydrolysis under environmental conditions (pH 4-9). The HYDROWIN™ model predicts that hydrolysis will not be a significant environmental fate process.

Predicted Ecotoxicity

Predictive models can provide an initial assessment of the potential ecotoxicity of a substance to aquatic organisms. The ECOSAR™ program within EPI Suite™ estimates the acute and chronic toxicity of chemicals.

Table 4: Predicted Acute Aquatic Ecotoxicity of this compound

| Organism | Endpoint | Predicted Value (mg/L) | Interpretation | Source |

| Fish (Fathead Minnow) | 96-hr LC50 | 18.5 | Moderately toxic | ECOSAR™ Prediction |

| Invertebrate (Daphnia magna) | 48-hr EC50 | 12.3 | Moderately toxic | ECOSAR™ Prediction |

| Green Algae | 96-hr EC50 | 7.8 | Toxic | ECOSAR™ Prediction |

Experimental Protocols for Aquatic Ecotoxicity Testing

Standardized OECD guidelines are available for assessing the acute toxicity of chemicals to aquatic organisms.

-

OECD 203: Fish, Acute Toxicity Test: Fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the test organisms (LC50) is determined.[12][13][14][15]

-

OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.[16][17][18][19][20]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to the test substance for 72 hours. The concentration that inhibits the growth rate by 50% (EC50) is determined.[21][22][23][24][25]

Caption: Standard experimental workflow for aquatic ecotoxicity testing.

Conclusion

In the absence of direct experimental data, predictive models provide valuable insights into the likely environmental fate of this compound. The available predictions suggest that this compound is readily biodegradable and will not persist in the atmosphere. It is not expected to undergo hydrolysis. The predicted aquatic toxicity is in the moderate to toxic range. It is important to emphasize that these are model-based estimations. For a definitive environmental risk assessment, experimental studies following standardized protocols, such as those outlined in this guide, are essential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. History of EPI Suite™ and future perspectives on chemical property estimation in US Toxic Substances Control Act new chemical risk assessments - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 8. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. oecd.org [oecd.org]

- 11. img3.epanshi.com [img3.epanshi.com]

- 12. oecd.org [oecd.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 18. oecd.org [oecd.org]

- 19. fera.co.uk [fera.co.uk]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 24. fera.co.uk [fera.co.uk]

- 25. oecd.org [oecd.org]

Navigating the Selective Oxidation of 6-Hepten-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the selective oxidation of the primary alcohol in 6-Hepten-1-ol to its corresponding aldehyde, 6-Heptenal. The preservation of the terminal alkene functionality is a critical consideration in this transformation, necessitating the use of mild and selective oxidizing agents. This document details and compares four prominent methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, Sworn oxidation, and TEMPO-catalyzed oxidation. Each section includes detailed experimental protocols, a summary of quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Introduction to the Selective Oxidation of Primary Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, the propensity for over-oxidation to carboxylic acids presents a significant challenge.[1] The presence of other sensitive functional groups, such as the alkene in this compound, further narrows the choice of suitable oxidizing agents. An ideal method should offer high chemoselectivity, good to excellent yields, and mild reaction conditions to avoid isomerization or degradation of the starting material and product.[1][2] This guide focuses on chromium-based, hypervalent iodine, activated DMSO, and nitroxyl (B88944) radical-catalyzed oxidation methods that have proven effective for this class of transformation.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method depends on several factors, including substrate compatibility, scalability, toxicity of reagents, and ease of workup. The following table summarizes key quantitative data for the four methods discussed in this guide, providing a basis for comparison.

| Oxidation Method | Typical Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | 1 - 2 hours | Room Temperature | 78 - 97[3] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0.5 - 2 hours | Room Temperature | High to excellent[4][5] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | 15 - 30 minutes | -78 to Room Temp. | ~92[6] |

| TEMPO-catalyzed | TEMPO, NaOCl, KBr | Dichloromethane (DCM) / Water | ~1 hour | 0 to Room Temp. | ~90[7] |

Detailed Experimental Protocols

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild chromium-based oxidant that is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation in anhydrous conditions.[8][9] The use of a solid support like Celite or silica (B1680970) gel can simplify the workup by adsorbing the chromium byproducts.[10]

Experimental Protocol:

-

To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (DCM) (2 mL), a solution of this compound (1 mmol) in anhydrous DCM (1 mL) is added in one portion at room temperature.[3]

-

The reaction mixture is stirred at room temperature for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the black, insoluble reduced chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 6-Heptenal.

-

Further purification can be achieved by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[11] It is known for its broad functional group tolerance and generally high yields under neutral conditions.[12][13]

Experimental Protocol:

-

To a solution of this compound (1.0 equiv) in dichloromethane (DCM) (0.1 M), Dess-Martin periodinane (1.8 equiv) is added at room temperature.[12]

-

The reaction mixture is stirred at room temperature for 16 hours (or until completion is indicated by TLC).[12]

-

The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[2] This method is known for its mild conditions and high yields, but it requires low temperatures and produces the malodorous byproduct dimethyl sulfide.[1][14]

Experimental Protocol:

-

A solution of oxalyl chloride (1.2 equiv) in DCM (40 mL) is cooled to -78 °C.[15]

-

DMSO (2.4 equiv) is added dropwise over 5 minutes, and the mixture is stirred for 10 minutes at -78 °C.[15]

-

A solution of this compound (1.0 equiv) in DCM (10 mL) is added slowly via syringe over 10 minutes, and the reaction is maintained at -78 °C for a further 20 minutes.[15]

-

Triethylamine (5.0 equiv) is then added via syringe, and the mixture is stirred for another 10 minutes at -78 °C.[15]

-

The reaction is allowed to warm to room temperature and stirred for an additional 1.5 hours.[15]

-

Water is added to quench the reaction, and the pH is adjusted to ~4 with 1 M HCl.[15]

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.[15]

-

The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated in vacuo to afford the crude product.[15]

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that catalyzes the oxidation of primary alcohols in the presence of a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl).[7] This method is considered a "green" alternative due to the catalytic use of TEMPO and the environmentally benign nature of the co-oxidant.[16]

Experimental Protocol:

-

In a round-bottomed flask, dissolve this compound (1.0 equiv), TEMPO (0.02 equiv), and potassium bromide (KBr) (0.1 equiv) in dichloromethane (DCM).[16]

-

Cool the mixture to 0 °C in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16]

-

While stirring vigorously, add an aqueous solution of sodium hypochlorite (NaOCl) (1.1 equiv) dropwise, maintaining the temperature at 0 °C.[16]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[16]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.[16]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

Mechanistic Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

Caption: Reaction pathways for the oxidation of this compound.

Caption: General experimental workflow for the oxidation of this compound.

Caption: Simplified mechanism of the Swern oxidation.

Conclusion

The selective oxidation of this compound to 6-Heptenal can be effectively achieved using several modern synthetic methods. The choice between PCC, Dess-Martin periodinane, Swern, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups, and environmental considerations. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable protocol for their needs. Each method offers a viable pathway to the desired aldehyde, with predictable outcomes based on the extensive research in the field of alcohol oxidation.

References

- 1. Swern Oxidation [organic-chemistry.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. LON-CAPA PCCDevelopment [s10.lite.msu.edu]

- 4. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 16. benchchem.com [benchchem.com]

The Biological Activities of 6-Hepten-1-ol: A Review of Current Knowledge

For Immediate Release

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 6-Hepten-1-ol. Despite its established use in the fragrance and flavor industries, and as a synthetic intermediate, publicly available research detailing its specific pharmacological effects and mechanisms of action is limited. This document summarizes the existing information and highlights the nascent stage of research into its potential biological roles.

Introduction

This compound is an unsaturated fatty alcohol with the chemical formula C7H14O. It is recognized for its characteristic floral and green aroma, leading to its application as a flavoring and fragrance agent.[1][2][3] Furthermore, its chemical structure makes it a versatile precursor in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[1][2][3] While it is commercially available as a biochemical reagent for life science research, specific data on its biological activities remain scarce in peer-reviewed literature.[1][4]

General Biological and Research Context

Commercial suppliers of this compound note its use in biochemical research, particularly in studies related to lipid metabolism and cell signaling.[2][5] However, specific details regarding its targets, pathways, or quantitative effects are not provided in the publicly accessible literature. This suggests that any research conducted may be proprietary, unpublished, or in very early stages.

Synthesis of this compound for Biological Studies

The synthesis of this compound is a critical aspect for its availability in research. While detailed experimental protocols for its synthesis are not the focus of this biological activity review, it is important to note that as a readily available chemical, its synthesis is well-established, allowing for its use in various research and industrial applications.

Potential, Yet Undocumented, Areas of Biological Activity

Based on the chemical nature of this compound as a volatile organic compound (VOC) and an unsaturated alcohol, several potential areas of biological activity can be hypothesized, though they currently lack direct experimental evidence.

Role as a Plant Volatile and in Plant-Insect Interactions